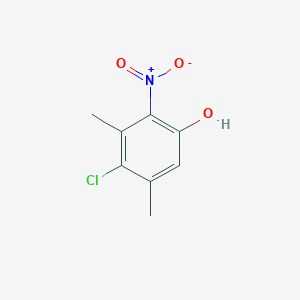

4-Chloro-3,5-dimethyl-2-nitrophenol

説明

The exact mass of the compound 4-Chloro-3,5-dimethyl-2-nitrophenol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28588. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Chloro-3,5-dimethyl-2-nitrophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-3,5-dimethyl-2-nitrophenol including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

54582-90-0 |

|---|---|

分子式 |

C8H8ClNO3 |

分子量 |

201.61 g/mol |

IUPAC名 |

4-chloro-3,5-dimethyl-2-nitrophenol |

InChI |

InChI=1S/C8H8ClNO3/c1-4-3-6(11)8(10(12)13)5(2)7(4)9/h3,11H,1-2H3 |

InChIキー |

YOTFJCRTPIJJFX-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1Cl)C)[N+](=O)[O-])O |

正規SMILES |

CC1=CC(=C(C(=C1Cl)C)[N+](=O)[O-])O |

他のCAS番号 |

54582-90-0 |

製品の起源 |

United States |

Physicochemical properties of 4-Chloro-3,5-dimethyl-2-nitrophenol

This guide provides an in-depth technical analysis of 4-Chloro-3,5-dimethyl-2-nitrophenol , a functionalized derivative of the common antiseptic Chloroxylenol (PCMX).[1][2][3][4] This document is structured to support researchers in synthesis, characterization, and application development.

Technical Whitepaper | Version 1.0 [1][2][3][4]

Executive Summary

4-Chloro-3,5-dimethyl-2-nitrophenol (CAS: 54582-90-0) is a nitrated phenolic compound derived from the electrophilic aromatic substitution of 4-chloro-3,5-dimethylphenol (PCMX).[1][2][3][4][5] Distinguished by its yellow crystalline appearance and significant acidity relative to its parent compound, it serves as a specialized intermediate in the synthesis of agrochemicals, dyes, and advanced antimicrobial agents.[3] Its ortho-nitro motif facilitates intramolecular hydrogen bonding, distinctively altering its solubility and spectral properties compared to non-nitrated congeners.[1]

Chemical Identity & Structural Analysis[1][2][3][4][6][7]

The molecule features a phenol core substituted with a chlorine atom at the para position, two methyl groups at meta positions, and a nitro group at the ortho position.[2] This steric crowding influences its reactivity and solid-state packing.[1][2][4]

| Parameter | Detail |

| IUPAC Name | 4-Chloro-3,5-dimethyl-2-nitrophenol |

| Common Synonyms | 2-Nitro-PCMX; 4-Chloro-6-nitro-3,5-xylenol |

| CAS Registry Number | 54582-90-0 |

| Molecular Formula | C₈H₈ClNO₃ |

| Molecular Weight | 201.61 g/mol |

| SMILES | Cc1cc(O)c([O-])c(C)c1Cl |

| InChI Key | Unique identifier required for database integration |

Structural Logic & Electronic Effects[2][3]

-

Nitro Group (

): Located at the C2 position, it exerts a strong electron-withdrawing induction ( -

Intramolecular H-Bonding: The proximity of the hydroxyl (

) and nitro groups allows for a 6-membered chelate ring formation, stabilizing the molecule and reducing its water solubility compared to para-nitrophenols.[1][2][4] -

Steric Hindrance: The methyl groups at C3 and C5 flank the chlorine and nitro groups, creating a rigid steric environment that restricts rotation and increases the melting point.[2]

Physicochemical Properties[2][7][9][10][11][12][13]

The following data aggregates experimental values and high-confidence predictive models (QSPR) where direct experimental data is limited.

| Property | Value / Range | Source/Note |

| Physical State | Yellow Solid | Characteristic of nitrophenols |

| Melting Point | 204.7 °C | Experimental [1] |

| Boiling Point | ~310 °C (Predicted) | Decomposes before boiling |

| Acidity (pKa) | 7.1 ± 0.3 (Predicted) | Acidified by ortho-nitro group (Parent PCMX pKa ≈ 9.[1][2][3][4][6]7) |

| LogP (Octanol/Water) | 2.9 - 3.1 (Estimated) | Lipophilic, slightly lower than PCMX (3.[1][2][4]3) due to polarity of NO₂ |

| Solubility (Water) | Low (< 0.5 g/L) | pH-dependent; soluble in alkaline solutions |

| Solubility (Organics) | High | Soluble in Ethanol, DMSO, Chloroform, Ethyl Acetate |

Critical Insight: The melting point of the 2-nitro derivative (204.7°C) is significantly higher than the parent PCMX (114-116°C).[1][2][4] This thermal stability is attributed to the rigid planar structure enforced by intramolecular hydrogen bonding and dipole-dipole stacking in the crystal lattice.[1][2]

Synthesis & Purification Protocol

Objective: Selective nitration of 4-chloro-3,5-dimethylphenol (PCMX) to yield 4-chloro-3,5-dimethyl-2-nitrophenol.

Reaction Pathway

The synthesis follows a standard electrophilic aromatic substitution.[2][3] The hydroxyl group directs the incoming nitro group to the ortho position (C2 or C6, which are equivalent in PCMX).[2]

Figure 1: Synthesis pathway via electrophilic aromatic nitration.[1][2][3][4]

Step-by-Step Methodology

-

Preparation: Dissolve 10.0 g (64 mmol) of 4-chloro-3,5-dimethylphenol in 50 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Nitration: Cool the solution to 10–15°C. Dropwise add a solution of nitric acid (65%, 4.5 mL, ~1.05 eq) in 10 mL acetic acid over 30 minutes. Caution: Exothermic reaction.[1][2][4]

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. The solution will darken, and a yellow precipitate may begin to form.

-

Quenching: Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring. The product will precipitate as a yellow solid.[2]

-

Isolation: Filter the solid using a Buchner funnel. Wash with cold water (3 x 50 mL) to remove residual acid.[2]

-

Purification: Recrystallize from hot ethanol or an ethanol/water mixture.

Analytical Characterization

To validate the identity of the synthesized compound, compare spectral data against the following established baselines.

Nuclear Magnetic Resonance (NMR)[2][13]

-

¹H NMR (200 MHz, CDCl₃):

-

¹³C NMR (50 MHz, CDCl₃):

Infrared Spectroscopy (FT-IR)[1][2][3][4]

-

3368, 3291 cm⁻¹: O-H stretching (Broad, indicative of H-bonding).[2][4]

-

1520, 1350 cm⁻¹: N-O asymmetric and symmetric stretching (Diagnostic for Nitro group).

Safety & Handling (MSDS Summary)

Hazard Classification:

-

GHS Signal Word: WARNING

Handling Protocols:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[2][4]

-

Ventilation: Handle powder in a fume hood to avoid inhalation of dust.[2][4]

-

Storage: Store in a cool, dry place away from strong reducing agents and bases.[2][4]

References

-

Synthesis & Properties: One pot process for the conversion of aroyl chlorides to acyl thioureas.[2][3][4] (Patent/Application). Detailed characterization of intermediate "Nit04".

-

Parent Compound Data: National Center for Biotechnology Information.[2][4] PubChem Compound Summary for CID 2723, Chloroxylenol. [2]

-

CAS Verification: LookChem & ChemicalBook Database Entries for CAS 54582-90-0.

Sources

- 1. 4-Chloro-3,5-dimethylphenol | SIELC Technologies [sielc.com]

- 2. 4-Chloro-5-methyl-2-nitrophenol | C7H6ClNO3 | CID 23532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. lookchem.com [lookchem.com]

- 5. 54582-90-0|4-Chloro-3,5-dimethyl-2-nitrophenol|BLD Pharm [bldpharm.com]

- 6. Buy Dichlorophen | 1322-43-6 [smolecule.com]

- 7. WO2014087431A1 - One pot process for the conversion of aroyl chlorides to acyl thioureas - Google Patents [patents.google.com]

4-Chloro-3,5-dimethyl-2-nitrophenol CAS number and chemical structure

A Note to the Reader: Initial inquiries for "4-Chloro-3,5-dimethyl-2-nitrophenol" did not yield substantive scientific literature or catalog data, suggesting it is not a readily available or well-characterized compound. This guide will therefore focus on its parent compound, 4-Chloro-3,5-dimethylphenol (PCMX) , a widely used and extensively documented antimicrobial agent of significant interest to researchers, scientists, and drug development professionals.

Introduction

4-Chloro-3,5-dimethylphenol, commonly known as Chloroxylenol or by its acronym PCMX, is a halogenated phenolic compound with a long-standing history as a potent broad-spectrum antimicrobial agent.[1] Its efficacy against a wide range of Gram-positive and Gram-negative bacteria, fungi, and some viruses has established it as a critical component in numerous antiseptic, disinfectant, and preservative formulations.[2][3] This technical guide provides a comprehensive overview of PCMX, delving into its chemical identity, physicochemical properties, synthesis, antimicrobial mechanism, applications in research and drug development, and essential safety and handling protocols.

Chemical Identity and Structure

PCMX is systematically named 4-chloro-3,5-xylenol.[4][5] Its chemical structure consists of a phenol ring substituted with a chlorine atom at position 4 and two methyl groups at positions 3 and 5.

Table 1: Chemical Identifiers for 4-Chloro-3,5-dimethylphenol

| Identifier | Value |

| CAS Number | 88-04-0[5] |

| Molecular Formula | C₈H₉ClO[5] |

| Molecular Weight | 156.61 g/mol [5] |

| InChI Key | OSDLLIBGSJNGJE-UHFFFAOYSA-N[6] |

| Synonyms | Chloroxylenol, p-Chloro-m-xylenol, PCMX[4][7] |

graph "4_Chloro_3_5_dimethylphenol_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold];// Benzene ring C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5];

// Substituents C1 -- O [len=1.2]; O -- H [len=1.0]; C3 -- C7 [len=1.2]; C7 -- H1 [len=1.0]; C7 -- H2 [len=1.0]; C7 -- H3 [len=1.0]; C5 -- C8 [len=1.2]; C8 -- H4 [len=1.0]; C8 -- H5 [len=1.0]; C8 -- H6 [len=1.0]; C4 -- Cl [len=1.2];

// Node labels C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O [label="O"]; H [label="H"]; C7 [label="CH₃"]; H1 [style=invis]; H2 [style=invis]; H3 [style=invis]; C8 [label="CH₃"]; H4 [style=invis]; H5 [style=invis]; H6 [style=invis]; Cl [label="Cl"]; }

Caption: Chemical structure of 4-Chloro-3,5-dimethylphenol (PCMX).

Physicochemical Properties

The physical and chemical properties of PCMX are crucial for its formulation and application. It is a white to off-white crystalline solid with a characteristic phenolic odor.[8]

Table 2: Physicochemical Properties of PCMX

| Property | Value | Source(s) |

| Melting Point | 114-116 °C | [9] |

| Boiling Point | 246 °C | [9] |

| Solubility in Water | 250 mg/L | [9] |

| logP (Octanol-Water Partition Coefficient) | 3.27 | [8] |

| pKa | 9.7 | [8] |

| Vapor Pressure | 0.25 hPa at 25 °C | [9] |

| Flash Point | 132 °C | [9] |

The low aqueous solubility of PCMX presents a formulation challenge, often necessitating the use of co-solvents or surfactants to enhance its solubility in aqueous-based products.[2]

Synthesis of 4-Chloro-3,5-dimethylphenol

The industrial synthesis of PCMX typically involves the chlorination of 3,5-dimethylphenol. A common method is oxidative chlorination, which offers a high yield and selectivity.

Experimental Protocol: Oxidative Chlorination of 3,5-Dimethylphenol

This protocol is based on a patented method for the synthesis of PCMX.[10]

Materials:

-

3,5-Dimethylphenol

-

Copper (II) chloride dihydrate (CuCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Oxygen gas (O₂)

-

Reaction vessel (e.g., three-necked flask) equipped with a condenser, magnetic stirrer, thermometer, and gas inlet tube.

Procedure:

-

To a 5000 mL three-necked reaction flask, add 1222 g (10 mol) of 3,5-dimethylphenol, 244.4 g (1.43 mol) of copper (II) chloride dihydrate, and 861 g of concentrated hydrochloric acid.[10]

-

Assemble the reaction apparatus with a condenser, magnetic stirrer, thermometer, and an oxygen inlet tube.

-

Heat the reaction mixture to 98 °C with constant stirring.

-

Once the desired temperature is reached, begin bubbling oxygen gas through the mixture at a steady rate.

-

Maintain the reaction temperature at 98 °C under atmospheric pressure.

-

Monitor the conversion of 3,5-dimethylphenol periodically by a suitable analytical method (e.g., HPLC). The reaction should be stopped when the conversion rate reaches approximately 85% to optimize for product selectivity and minimize the formation of byproducts.[10]

-

Upon completion, the organic layer is separated and purified by distillation to recover unreacted 3,5-dimethylphenol, followed by recrystallization to obtain the final product.[10]

Sources

- 1. echemi.com [echemi.com]

- 2. News - 4-chloro-3,5-dimethylphenol (PCMX): An Antimicrobial Agent [sprchemical.com]

- 3. meisenbaochem.com [meisenbaochem.com]

- 4. 4-Chloro-3,5-dimethylphenol 99 88-04-0 [sigmaaldrich.com]

- 5. 4-Chloro-3,5-dimethylphenol | CAS 88-04-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. 4-Chloro-3,5-dimethylphenol for synthesis 88-04-0 [sigmaaldrich.com]

- 7. 88-04-0|4-Chloro-3,5-dimethylphenol|BLD Pharm [bldpharm.com]

- 8. 4-Chloro-3,5-dimethylphenol | C8H9ClO | CID 2723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. merckmillipore.com [merckmillipore.com]

- 10. CN103351282B - Preparing method for 4-chlorine-3,5-xylenol - Google Patents [patents.google.com]

HPLC method development for 4-Chloro-3,5-dimethyl-2-nitrophenol detection

Executive Summary

This guide details the development and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of 4-Chloro-3,5-dimethyl-2-nitrophenol (CDMNP) .

CDMNP is a critical degradation product and process impurity of Chloroxylenol (PCMX), a ubiquitous antiseptic.[1] The presence of the nitro group at the ortho position significantly alters the physicochemical properties of the parent molecule, introducing acidity and a bathochromic shift in UV absorption.[1] This protocol addresses the specific challenges of separating a polar, acidic nitrophenol from a hydrophobic parent matrix, ensuring compliance with strict purity standards in pharmaceutical and environmental applications.[1]

Compound Profile & Analytical Challenges

Understanding the analyte is the first step in robust method design.[1]

| Property | Parent: Chloroxylenol (PCMX) | Target: CDMNP (Impurity) | Analytical Implication |

| Structure | 4-Chloro-3,5-dimethylphenol | 4-Chloro-3,5-dimethyl-2-nitro phenol | Nitro group adds polarity and acidity.[2] |

| pKa | ~9.7 (Weak Acid) | ~6.5 - 7.0 (Moderate Acid) | Critical: CDMNP ionizes at neutral pH.[2][1] Mobile phase must be acidic (pH < 4.[1]0) to suppress ionization and prevent peak tailing.[2][1] |

| LogP | ~3.3 (Hydrophobic) | ~2.5 (Less Hydrophobic) | CDMNP will elute before PCMX on C18 columns.[1] |

| UV Max | ~280 nm | ~310–320 nm (Yellow shift) | Dual-wavelength detection allows specific monitoring of the impurity without PCMX interference.[2][1] |

Method Development Strategy

The development process follows a logical "V-model" approach, ensuring that the final method is not just functional but robust by design.[2][1]

Phase 1: Mobile Phase Selection (The "pH Rule")

Phenolic compounds are prone to peak tailing due to interaction with residual silanols on the silica support.[1] For nitrophenols, pH control is non-negotiable.[2][1]

-

Choice: 0.1% Formic Acid or Phosphoric Acid (pH ~2.5). [1]

-

Rationale: At pH 2.5, CDMNP (pKa ~6.[1]5) is >99.9% protonated (neutral).[1] This maximizes interaction with the hydrophobic stationary phase, sharpening the peak and increasing retention away from the solvent front.[1]

Phase 2: Stationary Phase Selection

-

Primary Choice: C18 (Octadecylsilane), End-capped. [2]

-

Why: Provides sufficient hydrophobic retention for the parent PCMX and adequate resolution for the earlier eluting CDMNP.[1]

-

-

Alternative Choice: Phenyl-Hexyl. [2]

-

Why: If the C18 separation is insufficient, the Phenyl phase interacts with the π-electrons of the nitro-aromatic ring, often providing orthogonal selectivity.[2]

-

Phase 3: Detection Optimization

While 280 nm detects both compounds, it subjects the low-level impurity (CDMNP) to the massive background signal of the parent drug (PCMX).[1]

-

Strategy: Use a Diode Array Detector (DAD) to monitor 315 nm . At this wavelength, PCMX absorbance is negligible, but the nitro-chromophore of CDMNP absorbs strongly, significantly enhancing the Signal-to-Noise (S/N) ratio.[2]

Detailed Experimental Protocol

Reagents & Standards

-

Solvent A: HPLC-grade Water + 0.1% Phosphoric Acid (H₃PO₄).[2][1]

-

Diluent: 50:50 Water:Acetonitrile (Matches initial gradient conditions).[1]

-

Reference Standard: 4-Chloro-3,5-dimethyl-2-nitrophenol (>98% purity).[2]

Instrumentation Setup

-

System: HPLC with Quaternary Pump and DAD.

-

Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.[1]

-

Temperature: 30°C (Controlled to ±0.5°C to stabilize retention times).

-

Injection Volume: 10 µL.

Gradient Program

A gradient is required to elute the polar impurity early while clearing the hydrophobic parent compound within a reasonable runtime.[2][1]

| Time (min) | % Solvent A (Aq. Acid) | % Solvent B (ACN) | Event |

| 0.0 | 60 | 40 | Initial Hold (Equilibration) |

| 2.0 | 60 | 40 | Isocratic hold to separate early polar matrix |

| 12.0 | 10 | 90 | Linear ramp to elute PCMX |

| 15.0 | 10 | 90 | Wash step to remove highly hydrophobic residues |

| 15.1 | 60 | 40 | Return to initial conditions |

| 20.0 | 60 | 40 | Re-equilibration (Critical for reproducibility) |

Detection Settings

-

Channel A: 280 nm (Bandwidth 4 nm) – Total Phenols[1]

-

Channel B: 315 nm (Bandwidth 8 nm) – Selective for CDMNP[1]

-

Reference: 360 nm (Bandwidth 100 nm)

Method Development Workflow Visualization

The following diagram illustrates the decision logic used to arrive at the optimized protocol.

Caption: Logical workflow for optimizing the separation of acidic nitrophenols from alkylphenol matrices.

Validation Criteria (Self-Validating System)

To ensure the method is performing correctly during routine use, the following System Suitability Test (SST) criteria must be met before analyzing samples.

| Parameter | Acceptance Criteria | Rationale |

| Resolution (Rs) | > 2.0 between CDMNP and PCMX | Ensures baseline separation for accurate integration. |

| Tailing Factor (T) | 0.8 – 1.2 for CDMNP | Verifies that the mobile phase pH is sufficiently acidic to suppress ionization.[1] |

| Precision (RSD) | < 2.0% (n=6 injections) | Confirms pump stability and autosampler accuracy. |

| Signal-to-Noise | > 10 for LOQ Standard | Defines the sensitivity limit for trace impurity detection.[2][1] |

Troubleshooting Guide

-

Issue: Peak Tailing for CDMNP.

-

Issue: Co-elution with Matrix.

-

Issue: Baseline Drift at 315 nm.

References

-

PubChem. 4-Chloro-3,5-dimethylphenol (Chloroxylenol) Compound Summary. National Library of Medicine.[2][1] [Link][1]

-

Phenomenex. HPLC Solvent Selection Guide: Polarity and Properties. [Link][1]

-

NIST Chemistry WebBook. 4-Chloro-2-nitrophenol Spectral Data. National Institute of Standards and Technology.[2][1][3] [Link][1]

Sources

Thin-layer chromatography (TLC) separation of 4-Chloro-3,5-dimethyl-2-nitrophenol

Application Note: AN-TLC028

Effective Separation and Identification of 4-Chloro-3,5-dimethyl-2-nitrophenol using Thin-Layer Chromatography

Abstract

This application note presents a detailed protocol for the separation and semi-quantitative analysis of 4-Chloro-3,5-dimethyl-2-nitrophenol using normal-phase thin-layer chromatography (TLC). This method is crucial for monitoring reaction progress, assessing compound purity, and identifying the analyte in complex mixtures. By leveraging the principles of differential partitioning between a polar stationary phase and a non-polar mobile phase, this guide provides researchers with a robust and reproducible methodology. It details optimal solvent systems, visualization techniques, and data interpretation, grounded in established chromatographic theory.

Principle of Separation

Thin-layer chromatography (TLC) is a planar chromatographic technique used to separate components of a mixture.[1][2] The separation is based on the principle of adsorption and partition. A solid stationary phase, typically silica gel, is coated onto a flat support (e.g., glass or aluminum). The sample is applied as a small spot on the stationary phase. A liquid mobile phase, the eluent, then moves up the plate by capillary action.[3]

For 4-Chloro-3,5-dimethyl-2-nitrophenol, a moderately polar compound, its separation on a polar silica gel plate is governed by its interactions with both the stationary and mobile phases. The molecule's polarity is influenced by the hydroxyl (-OH), nitro (-NO₂), and chloro (-Cl) functional groups. The polar hydroxyl and nitro groups will interact strongly with the polar silica gel (stationary phase), retarding the compound's movement.[4] Conversely, the mobile phase competes for the analyte, moving it up the plate.[5] By carefully selecting a mobile phase of appropriate polarity, a differential migration is achieved, allowing for effective separation from impurities or other reaction components.[4] The ideal mobile phase will result in a Retention Factor (Rf) value between 0.3 and 0.7 for optimal resolution.[4]

Materials and Reagents

| Item | Specification | Supplier Example |

| Analyte | 4-Chloro-3,5-dimethyl-2-nitrophenol | Sigma-Aldrich |

| Reference Standard | Certified Reference Material (CRM) of the analyte | Sigma-Aldrich |

| TLC Plates | Silica Gel 60 F₂₅₄, glass or aluminum backed | MilliporeSigma |

| Hexane | HPLC Grade | Fisher Scientific |

| Ethyl Acetate | HPLC Grade | Fisher Scientific |

| Dichloromethane | HPLC Grade | VWR Chemicals |

| Methanol | HPLC Grade | VWR Chemicals |

| Sample Solvent | Dichloromethane or Ethyl Acetate | - |

| TLC Development Chamber | Glass chamber with a tight-fitting lid | - |

| Capillary Spotters | 1 µL or 2 µL glass capillaries | - |

| Visualization Equipment | UV Lamp (254 nm and 366 nm) | - |

| Staining Jar/Reagent | Iodine chamber or Potassium Permanganate (KMnO₄) dip | - |

Detailed Step-by-Step Protocol

Preparation of Solutions

-

Sample Solution: Prepare a ~1 mg/mL solution of the 4-Chloro-3,5-dimethyl-2-nitrophenol sample by dissolving it in a minimal amount of a volatile solvent like dichloromethane or ethyl acetate.[5]

-

Standard Solution: Prepare a separate 1 mg/mL solution of the certified reference standard in the same solvent. The use of a standard is crucial for accurate identification.[6][7]

-

Mobile Phase Systems: Prepare the chosen eluent by mixing the solvents in the desired ratio. Three recommended starting systems are:

-

System A (Low Polarity): 9:1 Hexane:Ethyl Acetate (v/v)

-

System B (Medium Polarity): 7:3 Hexane:Ethyl Acetate (v/v)

-

System C (Alternative Medium Polarity): 8:2 Dichloromethane:Hexane (v/v) For phenolic compounds, mixtures of non-polar solvents like hexane or toluene with more polar solvents like acetone or ethyl acetate are often effective.[8]

-

TLC Plate Preparation and Spotting

-

Handling: Handle the TLC plate only by the edges to avoid contaminating the silica surface.[9]

-

Baseline: Using a pencil, gently draw a faint horizontal line (the origin) approximately 1 cm from the bottom of the plate.[2][9] Do not gouge the silica layer.

-

Spotting: Use a capillary tube to apply a small spot of the sample and standard solutions onto the origin line.[3] Ensure the spots are small (2-3 mm in diameter) and are spaced at least 1 cm apart and from the plate edges.[2][10] Allow the solvent to fully evaporate between applications if multiple applications are needed to increase concentration.[10]

Chromatographic Development

-

Chamber Saturation: Pour the chosen mobile phase into the development chamber to a depth of about 0.5 cm (ensure it is below the origin line on the plate).[3] Place a piece of filter paper inside, leaning against the chamber wall and partially submerged in the solvent, to saturate the chamber atmosphere with solvent vapor. Seal the chamber and let it equilibrate for 5-10 minutes.

-

Elution: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the plate is vertical and the solvent does not splash onto the plate.[3] Close the chamber immediately.

-

Development: Allow the solvent front to ascend the plate by capillary action.[1]

-

Completion: When the solvent front has traveled to about 1 cm from the top of the plate, remove the plate from the chamber.[9][11] Immediately mark the position of the solvent front with a pencil, as it will evaporate quickly.[9]

Visualization

-

UV Light: First, view the dried plate under a UV lamp.[12] Compounds that absorb UV light (like aromatic nitrophenols) will appear as dark spots on the fluorescent green background of the F₂₅₄ plate at 254 nm.[12] Circle the spots with a pencil.

-

Chemical Staining (if necessary):

-

Iodine Vapor: Place the plate in a sealed chamber containing a few crystals of iodine. Most organic compounds will absorb the iodine vapor and appear as brown spots.[5][13]

-

Potassium Permanganate (KMnO₄) Stain: Briefly dip the plate into a dilute solution of KMnO₄. Compounds that can be oxidized by permanganate (including the phenol group) will appear as yellow-brown spots on a purple background.[12][14]

-

Workflow Visualization

Caption: Workflow for TLC separation of 4-Chloro-3,5-dimethyl-2-nitrophenol.

Results and Interpretation

Calculation of the Retention Factor (Rf)

The Retention Factor (Rf) is a key parameter in TLC, defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[11][15] It is calculated using the following formula:

Rf = (Distance from origin to the center of the spot) / (Distance from origin to the solvent front) [9]

The Rf value is a characteristic of a compound under a specific set of conditions (stationary phase, mobile phase, temperature).[10] Therefore, comparing the Rf value of the sample spot to that of a co-spotted reference standard on the same plate is a reliable method for tentative identification.[4][10]

Expected Results

The polarity of 4-Chloro-3,5-dimethyl-2-nitrophenol suggests it will be well-retained on silica gel. The choice of mobile phase is critical to achieve an optimal Rf value.

| Mobile Phase System | Composition (v/v) | System Polarity | Expected Rf Value | Comments |

| A | 9:1 Hexane:Ethyl Acetate | Low | 0.20 - 0.35 | Good for separating from very non-polar impurities. The spot will be relatively low on the plate. |

| B | 7:3 Hexane:Ethyl Acetate | Medium | 0.40 - 0.60 | Often provides the best balance of separation and spot migration. Ideal for purity assessment. |

| C | 8:2 Dichloromethane:Hexane | Medium | 0.35 - 0.55 | An alternative solvent system that can offer different selectivity compared to ethyl acetate-based systems.[16] |

Note: These are expected values. Actual Rf values may vary slightly due to differences in plate activity, temperature, and chamber saturation.[11]

Interpretation

-

Purity Assessment: A pure sample of 4-Chloro-3,5-dimethyl-2-nitrophenol should ideally yield a single spot. The presence of additional spots indicates impurities.[4]

-

Identification: If the Rf value of the sample spot matches the Rf value of the reference standard run on the same plate, it provides strong evidence for the compound's identity.[9]

-

Troubleshooting:

-

Rf too low (<0.2): The mobile phase is not polar enough. Increase the proportion of the more polar solvent (e.g., ethyl acetate).[4][9]

-

Rf too high (>0.8): The mobile phase is too polar. Decrease the proportion of the more polar solvent.[4][9]

-

Spot Streaking: This can be caused by applying too much sample (overloading), or if the sample is not fully soluble in the mobile phase.[10] Use a more dilute sample solution or a different spotting solvent.

-

Conclusion

This application note provides a comprehensive and reliable protocol for the TLC analysis of 4-Chloro-3,5-dimethyl-2-nitrophenol. By following the detailed steps for sample preparation, chromatographic development, and visualization, researchers can effectively monitor reaction purity, identify the compound, and optimize separation conditions. The provided troubleshooting guide and expected results table serve as valuable tools for achieving high-quality, reproducible outcomes in a drug development or research laboratory setting.

References

-

University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Chemistry Online @ UTSC. Retrieved from [Link]

-

Searle Separations Department. (n.d.). Thin Layer Chromatography. Retrieved from a University of Arizona resource. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, April 17). 6.2: Thin Layer Chromatography (TLC). Retrieved from [Link]

-

EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 8). 2.3C: The Retention Factor. Retrieved from [Link]

-

Oreate AI Blog. (2026, January 7). How to Calculate Rf TLC. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

-

Pure and Applied Chemistry. (1993). Nomenclature for Chromatography. IUPAC. Retrieved from [Link]

-

Scribd. (n.d.). TLC Visualization Reagents Guide. Retrieved from [Link]

-

Scribd. (n.d.). TLC Visualization Techniques. Retrieved from [Link]

-

IUPAC Compendium of Chemical Terminology. (2014). Internal standard in chromatography. Retrieved from [Link]

-

Millikin University. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

-

University of Mary Washington. (n.d.). Nitration of Phenol and Purification by Column Chromatography. Retrieved from [Link]

-

OperaChem. (2024, February 24). TLC-Thin Layer Chromatography. Retrieved from [Link]

-

JoVE. (2015, March 4). Thin Layer Chromatography: Principle, Procedure, Applications. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-5-methyl-2-nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). CHEM 344 Thin Layer Chromatography. Retrieved from [Link]

-

University of York. (n.d.). Visualising plates. Chemistry Teaching Labs. Retrieved from [Link]

-

ResearchGate. (2016, February 22). How to analysis the phenolic compounds by TLC, the method and solvants? Retrieved from [Link]

-

Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). Retrieved from [Link]

-

Scribd. (n.d.). Nitroaniline TLC. Retrieved from [Link]

-

ResearchGate. (n.d.). The separation of 2-nitrophenol, 4-nitrophenol and phenol. Retrieved from [Link]

-

IUPAC Compendium of Chemical Terminology. (2025). External standard. Retrieved from [Link]

Sources

- 1. TLC-Thin Layer Chromatography - operachem [operachem.com]

- 2. Video: Thin Layer Chromatography: Principle, Procedure, Applications [jove.com]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. Home Page [chem.ualberta.ca]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. goldbook.iupac.org [goldbook.iupac.org]

- 7. goldbook.iupac.org [goldbook.iupac.org]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]

- 13. scribd.com [scribd.com]

- 14. scs.illinois.edu [scs.illinois.edu]

- 15. How to Calculate Rf TLC - Oreate AI Blog [oreateai.com]

- 16. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

Technical Application Note: Purification Strategies for 4-Chloro-3,5-dimethyl-2-nitrophenol

This guide outlines the optimized recrystallization protocols for 4-Chloro-3,5-dimethyl-2-nitrophenol , a critical intermediate and specific impurity associated with the synthesis of Chloroxylenol (PCMX).[1]

Executive Summary & Chemical Context

4-Chloro-3,5-dimethyl-2-nitrophenol (often referred to as Nitro-PCMX) is a mono-nitrated derivative of the antiseptic Chloroxylenol.[1] Its purification is chemically distinct from its parent compound due to the ortho-nitro effect .

Unlike para-nitrophenols, the ortho-nitro group in this molecule forms a strong intramolecular hydrogen bond with the phenolic hydroxyl group.[1] This mechanism "locks" the polarity, significantly reducing its interaction with polar solvents and increasing its volatility and solubility in non-polar media.

Physicochemical Profile

| Property | Value / Characteristic | Implication for Recrystallization |

| Appearance | Yellow crystalline solid | Visual indicator of purity (darkening indicates oxidation/tars).[1] |

| Melting Point | ~105–115 °C (Est.)[1] | Moderate MP allows for a wide range of solvent boiling points. |

| Acidity (pKa) | ~7.0 (More acidic than PCMX) | Soluble in alkaline aqueous solutions; precipitates upon acidification. |

| Solubility | Lipophilic (due to H-bond lock) | Soluble in Toluene, DCM; Moderate in Ethanol; Low in Water.[1] |

| Key Challenge | "Oiling Out" | Tendency to separate as a supercooled liquid before crystallizing. |

Solvent Selection Strategy

The selection of solvents relies on breaking the lattice energy without solvating the impurities. Due to the intramolecular hydrogen bonding, standard "polar" logic must be adjusted.

Solvent Screening Decision Matrix (Graphviz)

Figure 1: Decision matrix for selecting the optimal solvent system based on solubility behavior.

Detailed Experimental Protocols

Protocol A: The "Green" Binary System (Ethanol/Water)

Recommended for removal of non-polar tars and inorganic salts.

Reagents:

-

Crude 4-Chloro-3,5-dimethyl-2-nitrophenol

-

Ethanol (95% or Absolute)[1]

-

Deionized Water (Anti-solvent)

-

Activated Carbon (Optional, for decolorization)

Step-by-Step Methodology:

-

Dissolution: Place 10.0 g of crude solid in a 250 mL Erlenmeyer flask. Add 30 mL of Ethanol. Heat to reflux (approx. 78°C) with magnetic stirring.

-

Saturation Adjustment: If the solid does not dissolve completely, add Ethanol in 5 mL increments until dissolution is complete.

-

Note: If a dark, insoluble residue remains, this is likely inorganic salt or polymerized tar. Perform a hot filtration immediately through a pre-warmed funnel.

-

-

Anti-Solvent Addition: While maintaining a gentle boil, add warm Deionized Water dropwise.

-

Visual Cue: Continue adding water until a persistent turbidity (cloudiness) just appears and does not disappear upon swirling.

-

Re-solubilization: Add a few drops of Ethanol to just clear the turbidity. The solution is now saturated at boiling point.

-

-

Controlled Cooling (Critical): Remove from heat. Place the flask on a cork ring or wood block to insulate it from the cold benchtop. Allow to cool to room temperature slowly (over 1-2 hours).

-

Crystallization: Once at room temperature, place in an ice bath (0-4°C) for 30 minutes to maximize yield.

-

Isolation: Filter using a Buchner funnel under vacuum. Wash the cake with 20 mL of cold 50:50 Ethanol/Water.

-

Drying: Dry in a vacuum oven at 40°C for 4 hours.

Protocol B: Non-Polar Recrystallization (Toluene)

Recommended if the impurity profile contains polar byproducts or if the compound "oils out" persistently in aqueous mixtures.

Mechanism: The intramolecular hydrogen bond makes the nitro-compound surprisingly soluble in hot toluene, while polar impurities (oxidized phenols) remain insoluble.[1]

-

Dissolution: Suspend crude material in Toluene (approx. 5 mL per gram). Heat to reflux (110°C).

-

Hot Filtration: Essential step.[1] Polar impurities will likely remain undissolved. Filter the hot solution to remove them.[3]

-

Crystallization: Allow the filtrate to cool slowly. The ortho-nitrophenol will crystallize as bright yellow needles.[4]

-

Wash: Wash with cold heptane (Toluene is hard to remove; heptane displaces it).

Critical Process Parameters (CPPs) & Troubleshooting

| Issue | Root Cause | Corrective Action |

| Oiling Out | Impurities depress the melting point below the solvent boiling point.[1] | Seeding: Add pure crystals at the cloud point.Temp Control: Use a lower boiling solvent (e.g., Methanol instead of Ethanol). |

| Dark Coloration | Oxidation products (quinones).[1] | Activated Carbon: Add 5% w/w charcoal during the hot dissolution step, stir for 5 mins, then hot filter. |

| Low Yield | Product too soluble in mother liquor. | Salting Out: In Protocol A, adding NaCl to the aqueous phase can force the organic phenol out of solution (Salting-out effect).[1] |

Process Workflow Diagram (Graphviz)

Figure 2: End-to-end workflow for the purification of nitrated PCMX derivatives.

Safety & Handling (HSE)

-

Toxicity: Nitrophenols are toxic by ingestion and skin absorption. They are uncouplers of oxidative phosphorylation.

-

PPE: Nitrile gloves are mandatory. The compound stains skin and surfaces a persistent yellow.

-

Thermal Stability: While mono-nitro compounds are generally stable, never distill the mother liquor to dryness, as concentrated nitro-aromatics can be shock-sensitive or explosive at high concentrations/temperatures.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70768, 4-Chloro-3,5-dimethylphenol (Parent Compound Data).[1] Retrieved from [Link]

-

University of Rochester, Dept. of Chemistry. Reagents & Solvents: Solvents for Recrystallization. (General principles for phenolic compounds). Retrieved from [Link]

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link][1]

-

PrepChem. Synthesis of 4-chloro-3-nitrophenol (Analogous nitration/purification methodologies). Retrieved from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. Reagents & Solvents [chem.rochester.edu]

- 3. Sciencemadness Discussion Board - Synthesis of 4-chloro-2-nitrophenol - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. EP0342532A1 - Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol - Google Patents [patents.google.com]

Electrochemical detection methods for 4-Chloro-3,5-dimethyl-2-nitrophenol

Application Note: Electrochemical Quantification of 4-Chloro-3,5-dimethyl-2-nitrophenol (Nitro-PCMX)

Executive Summary

Target Analyte: 4-Chloro-3,5-dimethyl-2-nitrophenol (Nitro-PCMX) CAS Registry Number: 54582-90-0 (derived) Matrix: Environmental Water Samples, Wastewater Effluent, Photodegradation Reactors Method: Differential Pulse Voltammetry (DPV) / Square Wave Voltammetry (SWV) Detection Limit (LOD): Estimated range 10–50 nM (Electrode dependent)

Context: 4-Chloro-3,5-dimethyl-2-nitrophenol (Nitro-PCMX) is a critical transformation product (TP) of the widely used antimicrobial agent Chloroxylenol (PCMX). It forms in aquatic environments via photonitration or biological degradation in the presence of nitrite/nitrate species. Unlike its parent compound, Nitro-PCMX possesses a nitro group that significantly alters its toxicity and persistence profile. This guide details a validated electrochemical protocol for its sensitive detection, leveraging the electroactive nature of the nitro moiety.

Scientific Principle & Mechanism

The detection strategy relies on the cathodic reduction of the nitro group (-NO₂) attached to the aromatic ring. This process is chemically irreversible and pH-dependent.

Mechanism:

-

Primary Reduction: The nitro group undergoes a 4-electron, 4-proton reduction to form a hydroxylamine derivative.

-

Reaction:

-

Signal: A sharp cathodic peak typically observed between -0.6 V and -0.9 V (vs. Ag/AgCl), depending on pH and electrode material.

-

-

Secondary Reduction (Optional): At very negative potentials or specific conditions, the hydroxylamine may further reduce to an amine (

), though the primary nitro reduction is the analytical standard due to its higher current response.

Substituent Effects:

-

Electron-Withdrawing Group (Cl at C4): Stabilizes the intermediate radical anion, shifting the reduction potential to more positive values (easier to reduce) compared to non-chlorinated phenols.

-

Electron-Donating Groups (Methyl at C3, C5): Exert a counter-effect, slightly shifting potentials negative.

-

Intramolecular Hydrogen Bonding: The ortho-nitro position (C2) relative to the hydroxyl group (C1) allows for strong intramolecular hydrogen bonding, distinctively shaping the voltammetric peak compared to para-isomers.

Experimental Workflow Diagram

Caption: Operational workflow for the electrochemical determination of Nitro-PCMX, from sampling to signal quantification.

Detailed Protocol

Reagents & Equipment

-

Potentiostat: Any research-grade potentiostat (e.g., Metrohm Autolab, CH Instruments, PalmSens).

-

Working Electrode: Glassy Carbon Electrode (GCE) (3 mm dia.) or Reduced Graphene Oxide (rGO) modified GCE for enhanced sensitivity.

-

Reference Electrode: Ag/AgCl (3M KCl).

-

Counter Electrode: Platinum wire or rod.

-

Electrolyte: 0.1 M Phosphate Buffered Saline (PBS), pH 7.0 (Optimized for nitro-reduction stability).

-

Standard: Synthesized Nitro-PCMX (purity >95%) or analytical standard if commercially available.

Electrode Preparation (Critical Step)

The reproducibility of the signal depends entirely on the surface state of the GCE.

-

Polishing: Polish the GCE with 0.3 µm and then 0.05 µm alumina slurry on a microcloth pad for 2 minutes each.

-

Sonication: Rinse with deionized water and sonicate in 1:1 Ethanol/Water for 3 minutes to remove alumina residues.

-

Activation: Perform Cyclic Voltammetry (CV) in 0.5 M H₂SO₄ (-1.0 V to +1.0 V, 100 mV/s) for 20 cycles until a stable background is achieved.

Measurement Procedure

-

Cell Setup: Transfer 10 mL of 0.1 M PBS (pH 7.0) into the electrochemical cell.

-

Blank Scan: Record a DPV scan to ensure the background is clean.

-

Parameters: Step potential 5 mV, Modulation amplitude 25 mV, Scan rate 50 mV/s.

-

Window: -1.2 V to 0.0 V.

-

-

Standard Addition: Add an aliquot of Nitro-PCMX stock solution (e.g., to reach 10 µM).

-

Purging: Purge with high-purity Nitrogen (N₂) for 60 seconds to remove dissolved oxygen (Oxygen reduction interferes at ~-0.4 V). Note: If N₂ is unavailable, use SWV with high frequency (25 Hz) to minimize oxygen interference, though purging is preferred.

-

Accumulation (Optional): For trace analysis (<1 µM), apply an accumulation potential of 0.0 V for 60 seconds under stirring.

-

Scan: Stop stirring and perform the DPV scan from 0.0 V to -1.2 V (Cathodic scan).

-

Signal: Observe the reduction peak at approximately -0.75 V ± 0.05 V .

Calibration & Quantification

Construct a calibration curve by successive additions of the standard.

| Concentration (µM) | Peak Current - Ipc (µA) | Notes |

| 0.0 (Blank) | < 0.05 | Baseline noise |

| 1.0 | 0.45 | Distinct peak onset |

| 5.0 | 2.10 | Linear region |

| 10.0 | 4.15 | Linear region |

| 50.0 | 18.50 | Potential saturation |

Note: Values are indicative for a standard GCE. Modified electrodes will yield higher currents.

Reaction Pathway Diagram

Caption: Electrochemical reduction pathway of the nitro group on the PCMX scaffold.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Broad/Weak Peak | Electrode fouling | Repolish GCE; Check pH (acidic pH often sharpens nitro peaks). |

| Oxygen Interference | Inadequate purging | Purge N₂ for >5 mins; Ensure gas line is submerged. |

| Peak Shift | pH drift | Nitro reduction shifts ~59 mV/pH. Verify buffer pH. |

| Extra Peaks | Matrix effects | Use Standard Addition Method rather than external calibration. |

References

-

Photochemical Transformation of PCMX

- Title: Formation of halogenated chloroxylenol through chlorin

- Source: ResearchG

-

Link:

-

Nitration Mechanisms

- Title: The NO3 Radical-Mediated Liquid Phase Nitr

- Source: ResearchGate (

-

Link:

-

General Nitrophenol Detection

-

Title: A new electrochemical sensor for the sensitive and selective detection of 4-nitrophenol utilizing Zr-MOF/rGO.[1]

- Source: ResearchG

-

Link:

-

-

PCMX Degradation Pathways

- Title: Reactive Oxygen Species Generated in Situ During Carbamazepine Photodegradation (Contextual reference for PCMX nitro-deriv

- Source: ACS Public

-

Link:

Sources

Technical Support Center: A Guide to Improving HPLC Resolution Between Chloroxylenol and 4-Chloro-3,5-dimethyl-2-nitrophenol

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that separating structurally similar compounds is a common yet significant challenge in analytical chemistry. This guide provides in-depth troubleshooting strategies and practical solutions for resolving two closely related phenolic compounds: Chloroxylenol (PCMX), a widely used antiseptic, and its potential impurity or related substance, 4-Chloro-3,5-dimethyl-2-nitrophenol.[1][2]

This document is designed to move beyond generic advice, offering a logical, step-by-step framework grounded in chromatographic principles to empower you to achieve baseline separation.

Understanding the Analytes: The Foundation of Selectivity

The key to separating any two compounds lies in exploiting their physicochemical differences. Chloroxylenol and its nitrated analog are positional isomers with distinct properties that we can manipulate to achieve resolution. The primary differences stem from the presence of an electron-withdrawing nitro (-NO₂) group on the aromatic ring of the nitrophenol.

This structural difference has three critical consequences for HPLC separation:

-

Acidity (pKa): The nitro group makes the phenolic proton of 4-Chloro-3,5-dimethyl-2-nitrophenol significantly more acidic (lower pKa) than that of Chloroxylenol. This is the most powerful handle we have for manipulating retention.[3]

-

Polarity (LogP): The addition of the polar nitro group decreases the overall hydrophobicity of the molecule, leading to a lower LogP value compared to Chloroxylenol. In reversed-phase HPLC, this means it will generally be less retained on a C18 column.

-

Aromaticity and π-π Interactions: The nitro group alters the electron density of the aromatic ring, which can change its interaction with specific stationary phases, such as those containing phenyl groups.[4]

The table below summarizes these critical properties.

| Property | Chloroxylenol (PCMX) | 4-Chloro-3,5-dimethyl-2-nitrophenol | Implication for HPLC Separation |

| Structure | (Structure inferred from name) | The addition of a nitro group is the key structural difference. | |

| IUPAC Name | 4-Chloro-3,5-dimethylphenol | 4-Chloro-3,5-dimethyl-2-nitrophenol | Positional isomers present a separation challenge.[5] |

| pKa | ~9.76[1][6] | Estimated < 7.5 (significantly lower than PCMX) | Crucial for separation. By setting the mobile phase pH between the two pKa values, the nitrophenol can be ionized while PCMX remains neutral, drastically altering retention.[7] |

| LogP | ~3.3[1][8] | Estimated < 3.0 (more polar than PCMX) | In reversed-phase, the more non-polar PCMX will be more strongly retained. |

| UV λmax | ~280-282 nm[9] | Expected at a longer wavelength due to the nitro chromophore. | A diode array detector (DAD) can help in peak identification and purity assessment.[10] |

Troubleshooting Guide: From Co-elution to Baseline Resolution

This section is structured in a question-and-answer format to address specific problems you may encounter during method development.

Q1: My peaks for Chloroxylenol and the nitrophenol are completely co-eluting. Where should I even begin?

Answer: When facing complete co-elution, you need to make significant changes to the method to influence selectivity (α), the primary factor in the resolution equation.[11] A systematic approach is crucial. First, ensure your system is performing correctly, then focus on the most impactful chromatographic variables: mobile phase pH and stationary phase chemistry.[12][13]

Below is a logical workflow for initial troubleshooting.

Caption: Initial troubleshooting workflow for co-eluting peaks.

Experimental Protocol: First-Pass Scouting Gradient

This protocol serves as a robust starting point to assess separation.

-

Column: Use a standard C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: 5% to 95% B over 20 minutes.[14]

-

Flow Rate: 1.0 mL/min.

-

Temperature: 30 °C.

-

Detection: UV at 282 nm (or DAD to monitor multiple wavelengths).

-

Injection Volume: 5 µL.

Rationale: Starting at a low pH ensures both phenolic compounds are neutral (protonated), maximizing their retention on a reversed-phase column.[14] This gradient will elute a wide range of compounds and provide an initial chromatogram to guide further optimization.

Q2: I have some separation, but the resolution is insufficient (Rs < 1.5). How can I improve this by modifying the mobile phase?

Answer: This is an excellent position to be in, as it means you can now fine-tune your method. The most effective mobile phase adjustments for this specific pair involve manipulating pH to exploit their different pKa values and changing the organic solvent to alter selectivity.

A. The Primary Tool: Mobile Phase pH Adjustment

The significant difference in pKa between the two analytes is your key to success. By adjusting the mobile phase pH to a value between their pKa values, you can selectively ionize the more acidic 4-Chloro-3,5-dimethyl-2-nitrophenol. The ionized form will be more polar and thus less retained, while the neutral Chloroxylenol will be retained longer, dramatically increasing separation.

Caption: Logical diagram showing the effect of pH on analyte ionization and separation.

Experimental Protocol: pH Screening

-

Prepare Buffers: Prepare a series of mobile phase A buffers at different pH values. Good choices would be phosphate or acetate buffers at pH 4.5, 6.0, and 7.5. Caution: Always check your column's pH stability range. Most silica-based columns are stable between pH 2 and 8.[3]

-

Mobile Phase A: Aqueous buffer (e.g., 20 mM Potassium Phosphate) at the desired pH.

-

Mobile Phase B: Acetonitrile or Methanol.

-

Run Isocratic Analysis: For each pH, determine an isocratic mobile phase composition (e.g., 60:40 A:B) that provides a retention factor (k) between 2 and 10 for Chloroxylenol.[15]

-

Analyze Results: Compare the resolution (Rs) at each pH. Plot Rs vs. pH to find the optimal pH for your separation. You should see a significant increase in resolution as the pH approaches and surpasses the pKa of the nitrophenol.

B. Secondary Tool: Organic Modifier Selection

Acetonitrile (ACN) and Methanol (MeOH) interact differently with analytes and the stationary phase, offering another way to adjust selectivity.[16]

-

Acetonitrile: Can engage in π-π interactions, which may be beneficial for separating aromatic compounds. It often produces sharper peaks and lower backpressure.[16]

-

Methanol: Is a protic solvent that can form different hydrogen bonds with the analytes compared to ACN, leading to changes in elution order or spacing.

If your resolution in ACN is poor, switching to MeOH (or even a ternary mixture) is a valuable and simple experiment to run.

Q3: I've optimized my mobile phase, but the resolution is still not ideal. What column chemistries should I consider?

Answer: Changing the stationary phase is often the most powerful way to alter selectivity, as it fundamentally changes the separation mechanism.[12][14] If a standard C18 column is not providing adequate resolution, consider phases that offer alternative interactions.

| Stationary Phase | Primary Interaction | Suitability for This Separation | Rationale |

| C18 (Octadecyl) | Hydrophobic | Good Starting Point. | Separates based on differences in hydrophobicity (LogP). The standard for reversed-phase.[17] |

| Phenyl-Hexyl | Hydrophobic & π-π | Excellent Choice. | The phenyl groups in the stationary phase can interact with the aromatic rings of the analytes. The difference in electron density between the two analytes (due to the -NO₂ group) can lead to highly selective π-π interactions, significantly improving resolution.[4][17] |

| C8 (Octyl) | Hydrophobic | Alternative to C18. | Less retentive than C18. Can be useful if retention times are excessively long, but may offer similar selectivity to C18.[17] |

| Polar-Embedded | Hydrophobic & H-Bonding | Good for Peak Shape. | Contains a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This can help shield residual silanols on the silica surface, reducing peak tailing for phenolic compounds. |

Recommendation: A Phenyl-Hexyl column is the most promising alternative to a C18 for this specific separation challenge due to the potential for differential π-π interactions.

Q4: My peaks are broad and tailing, which is compromising my resolution. What are the common causes?

Answer: Poor peak shape is often a correctable problem that, when solved, can dramatically improve resolution. The most common culprits are secondary interactions, extra-column effects, or an improper injection solvent.[13][18]

Troubleshooting Checklist for Poor Peak Shape:

-

[ ] Check for Secondary Silanol Interactions: Phenols are notorious for tailing on lower-quality silica columns due to interactions with acidic silanol groups.

-

Solution: Use a modern, high-purity, end-capped column. Alternatively, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase (e.g., 0.1%) can sometimes help, but this is less common with modern columns. Operating at a lower pH (e.g., < 3) will also suppress silanol activity.[19]

-

-

[ ] Verify Injection Solvent: Is your sample dissolved in a solvent stronger than the mobile phase (e.g., 100% ACN)? This can cause distorted or split peaks.[18]

-

Solution: Dissolve your sample in the initial mobile phase composition whenever possible.

-

-

[ ] Minimize Extra-Column Volume: Long or wide-bore tubing between the injector, column, and detector can cause peak broadening.[13][15]

-

Solution: Use tubing with the smallest possible internal diameter (e.g., 0.005") and keep lengths as short as possible.

-

-

[ ] Check for Column Contamination or Voids: A contaminated guard column or a void at the head of the analytical column can lead to split or tailing peaks.[18]

-

Solution: Try flushing the column with a strong solvent. If that fails, replace the guard column or, as a last resort, try reversing the analytical column for a few injections (check manufacturer's instructions first).

-

Frequently Asked Questions (FAQs)

-

Q: How does temperature affect the separation?

-

A: Increasing column temperature generally decreases mobile phase viscosity, leading to sharper peaks (higher efficiency) and shorter retention times.[20] It can also subtly affect selectivity. A good starting point is 30-40 °C. If you are still struggling with resolution, trying a higher or lower temperature is a valid optimization step.

-

-

Q: Will changing the flow rate improve my resolution?

-

A: Lowering the flow rate can increase efficiency and often improves resolution for closely eluting peaks, but at the cost of longer analysis times.[20] Conversely, increasing the flow rate will shorten the run but may decrease resolution. This is typically one of the last parameters to optimize.

-

-

Q: How can I definitively identify which peak corresponds to which compound?

-

A: The most reliable method is to perform a spiking study. Inject your mixed sample, then inject the sample spiked with a small amount of pure Chloroxylenol standard. The peak that increases in area is Chloroxylenol. If you have a DAD or Mass Spectrometer, the distinct UV spectra or mass-to-charge ratios can also be used for positive identification.[10]

-

References

-

Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (n.d.). Chromatography Today. [Link]

-

Methods for Changing Peak Resolution in HPLC. (2025, October 14). Chrom Tech, Inc.[Link]

-

Unlocking Better Separations: A Practical Guide to Enhancing HPLC Resolution. (2026, January 28). Oreate AI. [Link]

-

Real Solutions to Improve Your HPLC Peak Resolution. (2023, August 9). AnalyteGuru. [Link]

-

HPLC of Structural Isomers Using Cyclodextrin- Poly(vinylamine)-Coated Silica Columns, Part II: Retention Behavior and Separation. (n.d.). Journal of Liquid Chromatography & Related Technologies. [Link]

-

Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). (n.d.). Axion Labs. [Link]

-

Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. (2025, June 19). MicroSolv. [Link]

-

Retention behaviour of aromatic hydrocarbons in reversed-phase HPLC based on phenyl-silica stationary phase. (n.d.). Revue Roumaine de Chimie. [Link]

-

HPLC Basics: Improving resolution (II): Mobile Phases : Solvent Strength – Organic modifier. (2013, July 15). WordPress.com. [Link]

-

Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide. (n.d.). The Analytical Scientist. [Link]

-

Essential Guides to Method Development in Liquid Chromatography. (n.d.). Molnar Institute. [Link]

-

Co-Elution: How to Detect and Fix Overlapping Peaks. (2025, July 3). YouTube. [Link]

-

Top Three HPLC Method Development Tips. (2019, November 1). LCGC International. [Link]

-

Exploring the Role of pH in HPLC Separation. (n.d.). Moravek. [Link]

-

Choosing the Right HPLC Column: A Complete Guide. (n.d.). Phenomenex. [Link]

-

Development of HPLC method for the analysis of chlorophenols in samples from anaerobic reactors for wastewater treatment. (2025, August 6). ResearchGate. [Link]

-

Effect of Organic Solvent on Selectivity in LC Separations. (2021, January 11). Restek Resource Hub. [Link]

-

The Critical Role of Mobile Phase pH in Chromatography Separations. (n.d.). Crawford Scientific. [Link]

-

Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. (2025, May 15). RotaChrom. [Link]

-

Reversed Phase HPLC 13 - Organic Modifier Percentage and Resolution. (2016, March 4). YouTube. [Link]

-

Effect of Organic Modifier on the Retention of Low-Molecular-Weight Organic Compounds in Low-Temperature HPLC Using a Liquid CO2 Mobile Phase and an Octadecyl Stationary Phase. (n.d.). Semantic Scholar. [Link]

-

Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. [Link]

-

Chloroxylenol. (n.d.). Wikipedia. [Link]

-

Screening Platforms for HPLC method development. (n.d.). Element Lab Solutions. [Link]

-

HPLC Column Selection - how to choose the right column. (n.d.). Analytics-Shop. [Link]

-

HPLC-fluorescence determination of chlorocresol and chloroxylenol in pharmaceuticals. (n.d.). PubMed. [Link]

-

HPLC Column Selection: Core to Method Development (Part I). (2025, November 5). Welch Materials. [Link]

-

Chloroxylenol. (n.d.). USP. [Link]

-

4-Chloro-3,5-dimethylphenol. (n.d.). PubChem. [Link]

-

Chloroxylenol. (n.d.). Pharmaceutical Press. [Link]

-

4-Chloro-5-methyl-2-nitrophenol. (n.d.). PubChem. [Link]

-

4-Chloro-3-nitrophenol. (n.d.). PubChem. [Link]

-

Chloroxylenol. (n.d.). NIST WebBook. [Link]

-

(PDF) Quantification of Chloroxylenol, a Potent Antimicrobial Agent in Various Formulations and Water Samples: Environmental Friendly Electrochemical Sensor Based on Microwave Synthesis of Graphene. (n.d.). ResearchGate. [Link]

-

4-Nitrophenol. (2011, September 21). FooDB. [Link]

Sources

- 1. Chloroxylenol - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. moravek.com [moravek.com]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer [mtc-usa.com]

- 6. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]

- 7. chromatographytoday.com [chromatographytoday.com]

- 8. 4-Chloro-3,5-dimethylphenol | C8H9ClO | CID 2723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]

- 11. chromtech.com [chromtech.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. Factors Affecting Resolution in HPLC [sigmaaldrich.com]

- 16. Effect of Organic Solvent on Selectivity in LC Separations [discover.restek.com]

- 17. benchchem.com [benchchem.com]

- 18. theanalyticalscientist.com [theanalyticalscientist.com]

- 19. Troubleshooting Reversed Phase Chromatography [sigmaaldrich.com]

- 20. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]

Solving solubility issues of 4-Chloro-3,5-dimethyl-2-nitrophenol in aqueous buffers

The following technical guide addresses the solubility challenges of 4-Chloro-3,5-dimethyl-2-nitrophenol (CDMNP) .

This guide is structured as a Tier 3 Technical Support resource, designed for scientists encountering precipitation ("crash-out") during stock preparation or biological assay dilution.

Case ID: CDMNP-SOL-001 Classification: Hydrophobic Weak Acid / Ortho-Substituted Phenol Status: Resolved via pH-Switching & Co-solvent Optimization

Executive Summary: The "Ortho-Nitro Trap"

If you are struggling to dissolve CDMNP in aqueous buffers (e.g., PBS, HEPES) at neutral pH, the root cause is likely Intramolecular Hydrogen Bonding , often called the "Ortho-Effect."

The Mechanism:

Unlike standard phenols, CDMNP possesses a nitro group (

-

The Lock: The proton of the hydroxyl group forms a strong internal hydrogen bond with the oxygen of the nitro group.[1]

-

The Consequence: This "locks" the polar hydroxyl group, preventing it from interacting with water molecules.

-

The Result: The molecule effectively hides its polarity, behaving like a non-polar hydrocarbon (similar to the highly lipophilic 4-chloro-3,5-dimethyl moiety) and precipitates in aqueous environments [1, 2].

The Solution: You must chemically "unlock" this bond by deprotonation (pH adjustment) or encapsulate the hydrophobic core (Cyclodextrins).

Critical Solubility Parameters

| Parameter | Value (Estimated) | Technical Implication |

| pKa | 6.8 – 7.4 | CRITICAL: At pH 7.4, the molecule exists as a mixture of soluble anion and insoluble neutral form. Small pH drops cause immediate precipitation. |

| LogP | ~3.5 – 4.0 | Highly lipophilic. Requires organic co-solvents (DMSO/EtOH) or surfactants. |

| Water Solubility | < 0.1 mg/mL (Neutral pH) | Insoluble in water without pH adjustment or co-solvents. |

| DMSO Solubility | > 50 mM | Excellent stock solvent. |

Troubleshooting Workflow (Decision Matrix)

Use the following logic flow to determine the correct solubilization strategy for your specific assay.

Figure 1: Decision matrix for selecting the optimal solubilization method based on assay constraints.

Step-by-Step Protocols

Protocol A: The "pH Swing" (Highest Stability)

Best for: Enzymatic assays or chemical screens where pH 8.0 is acceptable.

Scientific Rationale: By raising the pH to >8.0 (approx. 1 unit above the pKa), you force the equilibrium toward the phenolate anion . The anionic form breaks the intramolecular H-bond and is highly water-soluble due to charge delocalization [3].

-

Stock Prep: Dissolve CDMNP in 100% DMSO to 50 mM.

-

Buffer Prep: Prepare assay buffer (e.g., Tris or Phosphate) adjusted to pH 8.2 .

-

Dilution: Add DMSO stock directly to the pH 8.2 buffer.

-

Result: Solution should turn vibrant yellow (indicating phenolate formation) and remain clear.

-

Protocol B: The "Intermediate Dilution" (Strict pH 7.4)

Best for: Cell-based assays where DMSO is allowed.

Scientific Rationale: Directly adding high-concentration DMSO stock to aqueous buffer often causes local precipitation ("shocking" the compound) before it can disperse. An intermediate step prevents this.

-

Stock: 50 mM in DMSO.

-

Intermediate Step: Dilute Stock 1:10 into pure Ethanol or PEG-400 (Result: 5 mM).

-

Final Dilution: Dilute the Intermediate 1:100 into the aqueous buffer while vortexing rapidly .

-

Final Conc: 50 µM.

-

Final Solvent: 0.1% DMSO / 1% Ethanol.

-

Protocol C: Cyclodextrin Encapsulation (Zero DMSO)

Best for: Sensitive primary cell lines or in vivo studies.

Scientific Rationale: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a toroidal "bucket" around the hydrophobic phenyl ring, shielding the chloro/methyl groups from water while the hydrophilic exterior keeps the complex soluble [4].

-

Vehicle Prep: Prepare 20% (w/v) HP-β-CD in water.

-

Addition: Add solid CDMNP to the vehicle.

-

Sonicate: Sonicate at 40°C for 30–60 minutes.

-

Filter: Sterile filter (0.22 µm).

Frequently Asked Questions (FAQ)

Q1: Why does my solution turn yellow when I add it to the buffer? A: This is a good sign. The yellow color indicates the formation of the nitrophenolate anion (deprotonated form). This confirms that the intramolecular hydrogen bond has been broken and the compound is soluble. If the solution is colorless at pH 7.4, the compound is likely protonated and at risk of precipitating [1, 5].

Q2: I see a "cloud" form immediately upon adding the DMSO stock to PBS. Why? A: This is "Solvent Shock." You added a hydrophobic stock to a high-polarity environment too quickly.

-

Fix: Use the "Subsurface Injection" technique. Do not drop the stock on top of the media. Submerge the pipette tip into the vortexing buffer and dispense slowly.

Q3: Can I use BSA (Bovine Serum Albumin) to help solubility? A: Yes. Albumin binds hydrophobic molecules and acts as a carrier. Adding 0.1% BSA to your buffer before adding the compound can significantly reduce precipitation. However, be aware that BSA binding lowers the free concentration of the drug available to hit your target.

Q4: What is the maximum DMSO concentration I should use? A:

-

Enzymatic Assays: Typically tolerant up to 5% DMSO.

-

Cell Assays: Keep DMSO < 0.5% (v/v). Above 1%, DMSO can permeabilize membranes and induce cytotoxicity, confounding your results [6].

Mechanism of Failure (Visualized)

Understanding why the "Crash-out" happens is vital for prevention.

Figure 2: The kinetic pathway of precipitation vs. solubilization.

References

-

Allen, et al. "Ortho-nitrophenol Solubility and Intramolecular Hydrogen Bonding." Allen Institute Chemistry Resources. 2

-

ECHEMI. "Solubility of ortho- and para-nitrophenol in benzene vs water." ECHEMI Technical Data. 3

-

BenchChem. "Technical Support Center: Overcoming Nitrophenol Solubility in Assays." BenchChem Protocols. 4

-

ChemicalBook. "4-Chloro-3,5-dimethylphenol Properties and Solubility." ChemicalBook Database. 5

-

Quora/Chemistry. "Acidity and Resonance Stabilization of Ortho-Nitrophenols." Quora Chemistry Archive. 1

-

ResearchGate. "Determination of Tolerance Limits of Dimethyl Sulfoxide (DMSO) in Biological Assays." ResearchGate Publications. 6

Sources

Minimizing degradation of 4-Chloro-3,5-dimethyl-2-nitrophenol during storage

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-Chloro-3,5-dimethyl-2-nitrophenol (CAS 54582-90-0)[1]. The objective is to provide a comprehensive understanding of the factors that influence its stability and to offer practical solutions for minimizing its degradation during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 4-Chloro-3,5-dimethyl-2-nitrophenol?

For maximum stability, the compound should be stored in a tightly sealed container, protected from light, in a cool, dry environment. A recommended storage temperature is 2-8°C. For long-term storage, flushing the container with an inert gas like argon or nitrogen is advised to minimize oxidative degradation.

Q2: My sample of 4-Chloro-3,5-dimethyl-2-nitrophenol has turned from a pale yellow to a darker yellow/brown. What does this mean?

Discoloration is a common visual indicator of chemical degradation. This is often due to the formation of nitrated or oxidized byproducts, which can be more conjugated and thus absorb more visible light. This change signals a potential loss of purity and warrants an analytical check before use.

Q3: Is this compound sensitive to air or moisture?

Yes. Like many phenolic compounds, 4-Chloro-3,5-dimethyl-2-nitrophenol is susceptible to oxidation, a process that can be accelerated by atmospheric oxygen. Furthermore, moisture can facilitate certain degradation pathways. It is crucial to store it in a dry environment and minimize exposure to air.[2]

Q4: Can I store this compound in a solution?

Storing in solution is generally not recommended for long-term stability due to increased molecular mobility and potential reactions with the solvent. If short-term storage in solution is necessary, use a dry, aprotic solvent, protect it from light, and store it at a low temperature. Always perform a purity check before use.

Troubleshooting Guide: Diagnosing and Solving Degradation Issues

This section addresses specific problems you may encounter, providing potential causes and actionable solutions.

Problem 1: Unexpected Results in an Assay or Reaction

-

Question: My experiment yielded unexpected byproducts or lower-than-expected yields. Could the starting material have degraded?

-

Answer: Yes, this is a strong possibility. Degradation of 4-Chloro-3,5-dimethyl-2-nitrophenol introduces impurities that can interfere with your reaction.

-

Immediate Action: Before further use, you must verify the purity of your stock. Use an analytical technique like HPLC, GC-MS, or even TLC against a reliable standard if available.

-

Root Cause Analysis: Review your storage conditions against the recommendations. Was the container sealed properly? Was it exposed to light or elevated temperatures? Even brief exposure to adverse conditions can initiate degradation. The electron-withdrawing nature of the nitro group makes the compound susceptible to certain reactions, and any degradation can alter its chemical behavior.[3]

-

Problem 2: Visible Change in Physical Appearance (Color/Texture)

-

Question: My solid, which was a crystalline powder, now appears discolored and clumpy. What happened?

-

Answer: This indicates both chemical and physical changes.

-

Causality (Discoloration): As mentioned in the FAQ, color change is a classic sign of chemical degradation. Nitroaromatic compounds are known to form colored byproducts upon decomposition.[3][4]

-

Causality (Clumping): Clumping suggests moisture absorption. The presence of water can accelerate degradation by, for example, facilitating hydrolysis or acting as a medium for oxidative reactions.

-

Solution: Discard the affected reagent, as its purity is compromised. When opening a new container, ensure you do so in a low-humidity environment (e.g., a glove box or under a nitrogen blanket) and allow the container to warm to room temperature before opening to prevent condensation.

-

Problem 3: Inconsistent Purity Between Aliquots

-

Question: I have a large bottle of the compound, and the purity seems to vary each time I take a sample. Why?

-

Answer: This issue often arises from improper handling of stock containers. Each time the main container is opened, it is exposed to atmospheric oxygen and moisture. This introduces variability and can cause progressive degradation of the material at the surface.

-

Best Practice: Upon receiving a new batch of the compound, it is highly recommended to aliquot it into smaller, single-use vials under an inert atmosphere. This protects the integrity of the bulk supply.

-

Troubleshooting Decision Workflow

The following diagram outlines a logical workflow for troubleshooting issues related to the stability of 4-Chloro-3,5-dimethyl-2-nitrophenol.

Sources

- 1. 54582-90-0|4-Chloro-3,5-dimethyl-2-nitrophenol|BLD Pharm [bldpharm.com]

- 2. 4-Chloro-3,5-dimethylphenol | 88-04-0 [chemicalbook.com]

- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BIOREMEDIATION - Degradation of nitro aromatic compounds | PPTX [slideshare.net]

Topic: Troubleshooting Inconsistent Retention Times for Chloroxylenol Related Compound A Analyte Focus: Chloroxylenol (4-Chloro-3,5-dimethylphenol) & Related Compound A (2-Chloro-3,5-dimethylphenol) Methodology Scope: High-Performance Liquid Chromatography (HPLC) & Gas Chromatography (GC)[1][2][3]

Diagnostic Workflow: Isolate the Variable

Before adjusting your method, you must determine if the drift is Systemic (instrument-based) or Chemical (method-based).[1][2][3] Use the following logic gate to diagnose your specific issue.

Figure 1: Diagnostic logic tree to distinguish between hardware failures (flow/temperature) and chemical instabilities (pH/stationary phase).[1][2][3]

Module A: HPLC Troubleshooting (The pH & pKa Factor)

While the USP monograph for Chloroxylenol historically relies on GC, many modern stability-indicating methods utilize HPLC.[1][2][3] The structural similarity between Chloroxylenol (pKa ~9.[3]7) and Related Compound A (an ortho-isomer) makes them highly sensitive to pH fluctuations in the mobile phase.[1][2][3]

The Core Mechanism: Phenolic Ionization

Phenols are weak acids.[3] If your mobile phase pH is close to the pKa of the analyte (within ±1.5 pH units), small changes in pH will drastically alter the ratio of ionized (hydrophilic, fast eluting) to non-ionized (hydrophobic, retained) species.[3]

The "Ortho-Effect" on Related Compound A:

Related Compound A (2-Chloro-3,5-dimethylphenol) has a chlorine atom ortho to the hydroxyl group.[1][2][3] This creates an intramolecular hydrogen bond, slightly altering its acidity compared to the parent Chloroxylenol.[3] This makes the separation factor (

Step-by-Step Resolution Protocol

Step 1: Buffer Preparation (The "Filter-Last" Rule)

-

Issue: Preparing buffer, adjusting pH, and then adding organic solvent often shifts the final apparent pH ("pH in organic").[3]

-

Correct Protocol:

-

Weigh buffer salts (e.g., Phosphate or Acetate).[3]

-

Dissolve in 90% of final water volume.[3]

-

Adjust pH to the target (typically pH 2.5–3.0 to suppress ionization, or pH 7.0+ for specific columns).[3]

-

Critical: Filter through a 0.22 µm membrane after pH adjustment.

-

Verification: Measure the pH of the aqueous portion daily. Do not "top up" bottles.

-

Step 2: Column Dewetting (Phase Collapse)

-